molecular formula C13H26N2O2 B15171933 Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B15171933
M. Wt: 242.36 g/mol
InChI Key: VTVJJFFEFVAHOH-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, an aminomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve overall yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, methyl ester
  • Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, ethyl ester
  • Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, propyl ester

Uniqueness

Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[[1-(aminomethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(9-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16)

InChI Key

VTVJJFFEFVAHOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CN

Origin of Product

United States

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